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Compound of Interest

Compound Name: Dichlorotetrafluoroethane

Cat. No.: B1200811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of

Dichlorotetrafluoroethane, a compound notable for its isomeric complexity and historical

significance in various industrial applications. This document delves into the specific structural

parameters of its two primary isomers, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and

1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), presenting key quantitative data, detailed

experimental methodologies, and visual representations of their molecular geometries.

Introduction to Dichlorotetrafluoroethane and its
Isomers
Dichlorotetrafluoroethane (C₂Cl₂F₄) is a chlorofluorocarbon (CFC) that exists as two primary

structural isomers, each with distinct physical and chemical properties.[1][2] The symmetric

isomer, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114), features a chlorine and two fluorine

atoms bonded to each of the two carbon atoms.[3] The asymmetric isomer, 1,1-dichloro-

1,2,2,2-tetrafluoroethane (CFC-114a), has two chlorine atoms and one fluorine atom on one

carbon, and three fluorine atoms on the other.[4][5] Both isomers have a molecular weight of

approximately 170.92 g/mol .[3][6]

Molecular Structure and Conformational Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1200811?utm_src=pdf-interest
https://www.benchchem.com/product/b1200811?utm_src=pdf-body
https://www.benchchem.com/product/b1200811?utm_src=pdf-body
https://www.benchchem.com/product/b1200811?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/j100199a031
https://en.wikipedia.org/wiki/1,2-Dichlorotetrafluoroethane
https://webbook.nist.gov/cgi/cbook.cgi?ID=76-14-2
https://www.webqc.org/3d-molecular-structure-of-C2Cl2F4.html
https://pubchem.ncbi.nlm.nih.gov/compound/CFC-114a-CFC-114
https://webbook.nist.gov/cgi/cbook.cgi?ID=76-14-2
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dichloro-1_2_2_2-tetrafluoroethane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The three-dimensional arrangement of atoms within the dichlorotetrafluoroethane isomers

has been elucidated through various spectroscopic and diffraction techniques. The primary

methods for determining the precise bond lengths, bond angles, and dihedral angles of these

molecules in the gas phase are gas electron diffraction and microwave spectroscopy.

1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114)
The molecular structure of CFC-114 has been determined through gas-phase electron

diffraction studies.[1] This isomer exists as a mixture of two conformers: anti and gauche. The

anti conformer, where the two chlorine atoms are positioned opposite to each other, is the more

stable form.

Table 1: Experimental Molecular Structure of 1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114)

- anti Conformer[1]

Parameter Value

Bond Lengths (Å)

C-C 1.545 ± 0.008

C-Cl 1.765 ± 0.003

C-F 1.339 ± 0.002

Bond Angles (°)

∠C-C-Cl 110.5 ± 0.3

∠C-C-F 108.9 ± 0.2

∠F-C-F 108.3 ± 0.4

∠Cl-C-F 109.9 ± 0.2

Dihedral Angle (°)

∠Cl-C-C-Cl 180 (fixed)

Note: Uncertainties represent one standard deviation.
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1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a)
Detailed experimental data for the molecular structure of CFC-114a is less readily available in

the public domain compared to its symmetric isomer. However, its structural parameters can be

inferred from spectroscopic data and computational modeling. The molecule possesses a

single conformation due to the free rotation around the C-C bond.

Table 2: General Physicochemical Properties of Dichlorotetrafluoroethane Isomers

Property
1,2-dichloro-1,1,2,2-
tetrafluoroethane (CFC-
114)

1,1-dichloro-1,2,2,2-
tetrafluoroethane (CFC-
114a)

Synonyms
Cryofluorane, Freon 114, R-

114
R-114a

CAS Number 76-14-2[3] 374-07-2[5]

Boiling Point 3.6 °C[2] 3.4 °C

Melting Point -94 °C[2] -56.6 °C

Experimental Protocols
The determination of the molecular structures presented above relies on sophisticated

experimental techniques. Below are generalized protocols for the key methods employed.

Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the geometry of molecules in

the gas phase.

Methodology:

Sample Introduction: A gaseous sample of the dichlorotetrafluoroethane isomer is

introduced into a high-vacuum chamber through a fine nozzle.

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

The electrons are scattered by the electric field of the molecule's nuclei and electrons.
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Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector

(historically, a photographic plate, now often a CCD or other electronic detector). The pattern

consists of concentric rings of varying intensity.

Data Analysis: The intensity of the scattered electrons is measured as a function of the

scattering angle. This information is then used to calculate a radial distribution curve, which

shows the probability of finding two atoms at a given distance from each other. By fitting a

theoretical model of the molecule's structure to the experimental data, precise bond lengths,

bond angles, and dihedral angles can be determined.

Microwave Spectroscopy
Microwave spectroscopy is used to determine the rotational constants of a molecule, which are

related to its moments of inertia and, therefore, its geometry.

Methodology:

Sample Preparation: A gaseous sample of the isomer is introduced into a waveguide or

resonant cavity at low pressure.

Microwave Radiation: The sample is irradiated with microwave radiation of varying

frequency.

Absorption Detection: When the frequency of the microwaves matches a rotational transition

of the molecule, the molecules absorb the radiation. This absorption is detected, and the

frequencies of these transitions are recorded.

Spectral Analysis: The recorded spectrum consists of a series of absorption lines. By

assigning these lines to specific rotational transitions, the rotational constants (A, B, and C)

of the molecule can be determined.

Structure Determination: For a given isotopic species, the rotational constants provide three

pieces of information about the molecular structure. By studying multiple isotopically

substituted versions of the molecule, a sufficient number of independent pieces of

information can be obtained to precisely determine the bond lengths and angles.
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The following diagrams, generated using the DOT language for Graphviz, illustrate the

molecular structures of the dichlorotetrafluoroethane isomers.

Caption: Molecular structure of 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) in the anti

conformation.

Caption: Molecular structure of 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a).

Conclusion
The molecular structures of 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and 1,1-dichloro-

1,2,2,2-tetrafluoroethane (CFC-114a) have been characterized through rigorous experimental

methods. The symmetric CFC-114 isomer exhibits conformational isomerism, with the anti

conformer being the more stable arrangement. The precise determination of their bond lengths,

bond angles, and dihedral angles is crucial for understanding their physical properties,

chemical reactivity, and environmental impact. The experimental protocols outlined in this guide

provide a foundation for further research and application in fields ranging from atmospheric

chemistry to materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure
of Dichlorotetrafluoroethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200811#understanding-the-molecular-structure-of-
dichlorotetrafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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